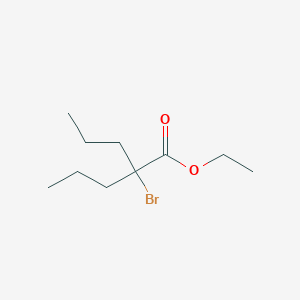

2-Bromo-2-propylpentanoic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2-Bromo-2-propylpentanoic acid ethyl ester" is a compound that can be synthesized through various chemical reactions, involving the manipulation of molecular structures and functional groups. It is studied for its unique chemical and physical properties, which contribute to its potential applications in synthetic chemistry and material science.

Synthesis Analysis

The synthesis of similar brominated esters and compounds typically involves reactions with electrophiles in the presence of bases or catalysts. For example, the reaction of 2,3-allenoates with TsNBr2 in the presence of K2CO3 produces (1E,2E)-3-bromo-4-oxo-N'-tosyl-2-alkenoxylimidic acid ethyl esters in a highly stereoselective manner, suggesting a potential pathway for synthesizing related structures (Shen & Huang, 2007).

Molecular Structure Analysis

The molecular structure of compounds like "2-Bromo-2-propylpentanoic acid ethyl ester" can be analyzed using various spectroscopic techniques. X-ray crystallography, for instance, has been utilized to determine the structures of closely related compounds, providing insight into their molecular geometry and electronic configuration.

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including rearrangements under basic conditions, which can transform them into different products with varied functional groups. A notable reaction is the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives, which proceeds through a dioxolane intermediate (Alliot, Gravel, & Doris, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 2-Bromo-2-propylpentanoic acid ethyl ester is involved in various synthesis processes. A study explored the preparation of ethyl esters of 1-(3-bromopropyl)-2-oxocyclopentanecarboxylic acid and related compounds, indicating its use in complex organic synthesis (Zelinsky & Elagina, 1953).

- Another research highlighted the unexpected reaction of 2-vinyloxyethyl isothiocyanate with halocarboxylic acids, leading to the formation of specific ethyl esters. This demonstrates its reactivity and potential in producing novel compounds (Nedolya et al., 1993).

Material Science and Polymers

- In the field of material science, this ester has been used in the synthesis of pendent carbonate ester groups on aliphatic polycarbonates. Such applications are significant in the development of biodegradable polymers (Ben-Shaba & Domb, 2006).

Medicinal Chemistry

- Though specific to a derivative of valproic acid, research has indicated the use of similar esters in the study of antiepileptic drugs. Ethyl esters of major valproic acid metabolites have been assessed for anticonvulsant activity, highlighting the potential of such compounds in medicinal chemistry (Bruni et al., 1981).

Organic Chemistry and Reactions

- Studies have also looked into the reactions of this ester under various conditions. For instance, a novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives was reported, providing insights into complex reaction mechanisms (Alliot et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-bromo-2-propylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMXLQNYBNGQAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)OCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454370 |

Source

|

| Record name | 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-propylpentanoic acid ethyl ester | |

CAS RN |

99174-91-1 |

Source

|

| Record name | 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)

![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)